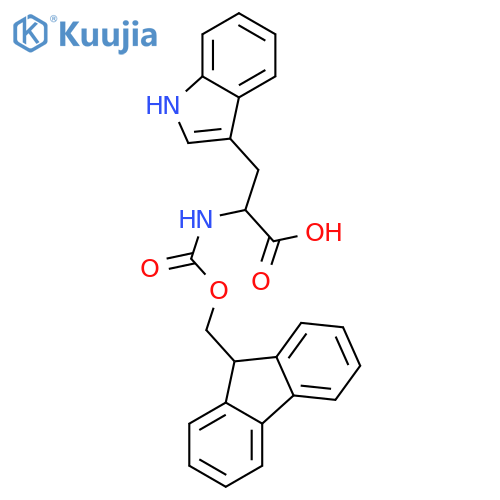

Cas no 144701-22-4 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-indol-3-yl)propanoic acid)

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-indol-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- Fmoc-DL-tryptophan

- 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-indol-3-yl)propanoic acid

-

- MDL: MFCD01101526

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-indol-3-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-81084-0.25g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid |

144701-22-4 | 95% | 0.25g |

$1038.0 | 2024-05-21 | |

| Enamine | EN300-81084-1g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid |

144701-22-4 | 1g |

$1129.0 | 2023-09-02 | ||

| Enamine | EN300-81084-0.5g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid |

144701-22-4 | 95% | 0.5g |

$1084.0 | 2024-05-21 | |

| Enamine | EN300-81084-0.1g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid |

144701-22-4 | 95% | 0.1g |

$993.0 | 2024-05-21 | |

| Enamine | EN300-81084-5.0g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid |

144701-22-4 | 95% | 5.0g |

$3273.0 | 2024-05-21 | |

| Enamine | EN300-81084-1.0g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid |

144701-22-4 | 95% | 1.0g |

$1129.0 | 2024-05-21 | |

| Enamine | EN300-81084-10g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid |

144701-22-4 | 10g |

$4852.0 | 2023-09-02 | ||

| Enamine | EN300-81084-0.05g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid |

144701-22-4 | 95% | 0.05g |

$948.0 | 2024-05-21 | |

| Enamine | EN300-81084-2.5g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid |

144701-22-4 | 95% | 2.5g |

$2211.0 | 2024-05-21 | |

| Enamine | EN300-81084-10.0g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid |

144701-22-4 | 95% | 10.0g |

$4852.0 | 2024-05-21 |

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-indol-3-yl)propanoic acid 関連文献

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-indol-3-yl)propanoic acidに関する追加情報

Recent Advances in the Application of 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-indol-3-yl)propanoic acid (CAS: 144701-22-4) in Chemical Biology and Pharmaceutical Research

The compound 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-indol-3-yl)propanoic acid (CAS: 144701-22-4), commonly referred to as Fmoc-Trp-OH, has emerged as a critical building block in peptide synthesis and pharmaceutical research. Recent studies have highlighted its versatile applications in drug discovery, biomaterials, and chemical biology. This research brief synthesizes the latest findings on this compound, focusing on its structural properties, synthetic utility, and therapeutic potential.

Fmoc-Trp-OH serves as a protected form of tryptophan, an essential amino acid with a unique indole side chain. The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary protection for the amino group during solid-phase peptide synthesis (SPPS), a technique widely used in the production of therapeutic peptides. Recent advancements in SPPS methodologies have underscored the importance of high-purity Fmoc-Trp-OH in minimizing side reactions and improving yield, particularly in the synthesis of complex peptides with multiple tryptophan residues.

In the realm of drug discovery, researchers have leveraged Fmoc-Trp-OH to develop novel peptide-based therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in synthesizing antimicrobial peptides (AMPs) with enhanced stability and activity against multidrug-resistant bacteria. The indole moiety of Fmoc-Trp-OH was found to play a crucial role in facilitating membrane penetration, a key mechanism of action for many AMPs. These findings open new avenues for addressing the growing threat of antibiotic resistance.

Beyond its role in peptide synthesis, Fmoc-Trp-OH has shown promise in the development of self-assembling biomaterials. Research published in ACS Biomaterials Science & Engineering (2024) revealed that Fmoc-Trp-OH can form hydrogels with tunable mechanical properties, making it suitable for applications in tissue engineering and drug delivery. The aromatic stacking interactions of the indole rings contribute to the formation of stable nanostructures, which can be further functionalized to encapsulate and release therapeutic agents in a controlled manner.

Analytical chemistry has also benefited from the unique properties of Fmoc-Trp-OH. A recent study in Analytical Chemistry (2024) reported a novel fluorescence-based assay utilizing Fmoc-Trp-OH as a probe for detecting enzyme activity. The intrinsic fluorescence of the indole group, combined with the Fmoc moiety's UV absorption, enabled the development of a highly sensitive and selective detection method for proteases, which are important biomarkers in various diseases.

Quality control and synthesis optimization of Fmoc-Trp-OH remain active areas of research. A 2024 publication in Organic Process Research & Development detailed improved purification protocols that minimize the formation of byproducts, such as dipeptides and oxidized species, during large-scale production. These advancements are critical for ensuring the reliability and reproducibility of peptide-based pharmaceuticals that incorporate this building block.

In conclusion, 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-indol-3-yl)propanoic acid (CAS: 144701-22-4) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its applications span from fundamental peptide synthesis to cutting-edge therapeutic development and biomaterial engineering. As research progresses, we anticipate further innovations in the utilization of this versatile compound, particularly in addressing challenges related to peptide stability, bioavailability, and targeted delivery.

144701-22-4 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-indol-3-yl)propanoic acid) 関連製品

- 908846-88-8((2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid)

- 353245-98-4(Fmoc-l-β-homotryptophan)

- 917099-01-5((R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid)

- 35737-15-6(Nα-Fmoc-L-tryptophan)

- 1334509-86-2(Fmoc-Trp(Me)-OH)

- 86123-11-7((2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid)

- 2639460-90-3(tert-butyl 5H,6H,7H,8H-1,2,4triazolo4,3-apyrimidine-3-carboxylate)

- 1220017-62-8(N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride)

- 2171872-70-9(4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro5.6dodecane)

- 892770-71-7(7-(azepan-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one)